Product packaging for Boc-3-iodo-L-tyrosine(Cat. No.:CAS No. 71400-63-0)

Boc-3-iodo-L-tyrosine

Cat. No.: B112932
CAS No.: 71400-63-0
M. Wt: 407.2 g/mol
InChI Key: VQTPRGZNDPHKOU-JTQLQIEISA-N
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Description

Significance as a Protected Unnatural Amino Acid Building Block in Advanced Organic Synthesis

Boc-3-iodo-L-tyrosine is classified as a protected unnatural amino acid, meaning it is not one of the 20 common amino acids found in nature but has been chemically modified for specific research purposes. nih.gov The "Boc" group protects the amino functional group, preventing it from reacting unintentionally during a chemical synthesis. chemimpex.comcymitquimica.com This protection is vital in multi-step syntheses where precise control over which parts of a molecule react is necessary.

The presence of the iodine atom on the tyrosine ring is of particular importance. chemimpex.com It serves as a versatile chemical handle, allowing for a variety of chemical transformations. One of the most powerful of these is the palladium-catalyzed cross-coupling reaction. ebi.ac.ukresearchgate.netresearchgate.net This type of reaction enables chemists to form new carbon-carbon bonds, effectively allowing them to "stitch" together complex molecules. For instance, this compound can be coupled with other organic molecules to create novel amino acid derivatives with unique properties. rsc.orgnih.govrsc.org This capability is fundamental to creating new molecular structures that can be tested for various biological activities.

The synthesis of this compound itself can be achieved from commercially available L-tyrosine, which provides a cost-effective starting point and ensures the correct stereochemistry—a crucial factor for biological activity. rsc.orgnih.gov The ability to introduce the iodine atom at a specific position on the tyrosine ring (the 3-position) further enhances its utility, allowing for precise structural modifications. cymitquimica.com

Overview of its Strategic Importance in Peptide Chemistry and Drug Discovery Platforms

The unique characteristics of this compound make it a strategically important molecule in both peptide chemistry and the broader field of drug discovery.

In peptide chemistry , this compound serves as a key building block for creating modified peptides. chemimpex.comchemimpex.com Peptides are short chains of amino acids that play crucial roles in many biological processes. By incorporating this compound into a peptide sequence, researchers can introduce new functionalities. chemimpex.com For example, the iodine atom can be used to attach other molecules, such as fluorescent probes or drug payloads, to the peptide. chemimpex.comrsc.orgnih.gov This is particularly useful for creating bioconjugates for targeted drug delivery, where a therapeutic agent is specifically directed to cancer cells, for instance. chemimpex.comchemimpex.com

In drug discovery , this compound and its derivatives are used to develop new therapeutic agents and diagnostic tools. chemimpex.comchemimpex.com The iodine atom can be replaced with a radioactive isotope of iodine (like iodine-123 or iodine-131), creating radiolabeled compounds. chemimpex.comchemimpex.comresearchgate.net These radiolabeled molecules are invaluable in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) scans, which are used to visualize and study tumors and other diseases. chemimpex.comchemimpex.comresearchgate.netmdpi.com For example, L-3-[123I]iodo-alpha-methyl tyrosine (IMT), a derivative, is used for SPECT imaging of brain tumors. researchgate.net

Furthermore, the structural modifications enabled by this compound can lead to drugs with improved properties, such as increased efficacy and selectivity for their biological targets. chemimpex.com The iodinated tyrosine core is found in molecules being investigated for the treatment of various conditions, including cancer and thyroid disorders. chemimpex.com

Scope and Academic Relevance of Research on this compound and its Analogues

The academic and industrial research landscape for this compound and its analogues is broad and dynamic. Scientists are continuously exploring new ways to synthesize these compounds more efficiently and to utilize them in novel applications.

Current research focuses on several key areas:

Development of Novel Synthetic Methods: Researchers are working on new and improved methods for synthesizing this compound and related iodinated amino acids. nih.govgoogle.com This includes exploring different catalysts and reaction conditions to increase yields and simplify purification processes. nih.gov

Expansion of the Chemical Toolbox: Efforts are underway to create a wider variety of unnatural amino acids based on the iodotyrosine scaffold. rsc.orgnih.gov This involves introducing different functional groups to the tyrosine ring to fine-tune the properties of the resulting molecules. rsc.org

Applications in Disease Diagnosis and Therapy: A significant area of research is the development of new radiopharmaceuticals for cancer imaging and therapy. chemimpex.commdpi.comontosight.ai Scientists are investigating how modifications to the structure of iodinated tyrosine derivatives affect their uptake and retention in tumor cells. kanazawa-u.ac.jp

Probing Biological Systems: The ability to incorporate iodotyrosine into proteins provides a powerful tool for studying protein structure and function. ebi.ac.uknih.gov The iodine atom can serve as a heavy atom for X-ray crystallography, aiding in the determination of protein structures. ebi.ac.uknih.gov

The ongoing research in this field highlights the continued importance of this compound as a versatile and powerful tool in the hands of chemists and biologists, driving innovation in medicine and our understanding of the molecular basis of life.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound71400-63-0C14H18INO5407.20
3-Iodo-L-tyrosine70-78-0C9H10INO3307.087
Boc-3,5-diiodo-L-tyrosine62129-53-7C14H17I2NO5533.33
L-3-[123I]iodo-alpha-methyl tyrosine (IMT)Not availableC10H12_123INO3Not available
Boc-O-3-bromobenzyl-3-iodo-L-tyrosineNot availableC21H23BrINO5Not available
N-Acetyl-3-iodo-L-tyrosine hemihydrate23277-49-8C11H12INO4 · 0.5H2O353.13
AbbreviationFull Name
Boctert-butyloxycarbonyl
SPECTSingle Photon Emission Computed Tomography
PETPositron Emission Tomography
IMTL-3-[123I]iodo-alpha-methyl tyrosine
DKPDiketopiperazine
CPPCell-penetrating peptide
SPPSSolid-phase peptide synthesis
UAAUnnatural amino acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18INO5 B112932 Boc-3-iodo-L-tyrosine CAS No. 71400-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTPRGZNDPHKOU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573936
Record name N-(tert-Butoxycarbonyl)-3-iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71400-63-0
Record name N-(tert-Butoxycarbonyl)-3-iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Advanced Synthetic Methodologies for Boc 3 Iodo L Tyrosine and Functionalized Derivatives

Stereoselective Synthetic Pathways to Boc-3-iodo-L-tyrosine

The synthesis of this compound requires precise control over regioselectivity and stereochemistry. The primary challenge lies in introducing an iodine atom specifically at the C-3 position of the tyrosine phenyl ring while preserving the inherent L-configuration of the chiral center.

Strategies for Regioselective Iodination of Tyrosine Precursors

The regioselective mono-iodination of the electron-rich phenolic ring of tyrosine is a critical step that can be achieved through several methods. The choice of iodinating agent and reaction conditions is paramount to prevent the formation of di-iodinated byproducts and to ensure high yields of the desired 3-iodo isomer.

Direct iodination of L-tyrosine or its N-protected derivatives is a common approach. One method involves the use of iodine in aqueous ammonia; however, this requires careful control of the pH to 4.5 upon work-up to destroy potentially explosive nitrogen triiodide (NI₃) intermediates and to precipitate the product. beilstein-journals.org Alternative iodinating agents such as N-iodosuccinimide (NIS) are also employed, sometimes with ultrasound activation to promote the reaction. mdpi.com

More sophisticated methods have been developed to enhance regioselectivity and yield. A "liquid membrane" system, consisting of an aqueous source phase (containing KI + I₂), an organic phase (dichloroethane with 18-crown-6), and an aqueous receiving phase (containing tyrosine), has been shown to afford monoiodotyrosine with a 100% yield. researchgate.net In this system, the reactive iodine species is generated from a crown ether-iodine complex at the interface, allowing for controlled iodination. researchgate.net

Other effective reagents include bis(pyridine)iodonium (I) tetrafluoroborate (B81430) (IPy₂BF₄) and iodine in the presence of a silver salt. upf.eduresearchgate.net For instance, the iodination of Fmoc-Tyr(tBu)-OH using iodine and silver sulfate (B86663) in methanol (B129727) has been optimized to produce the corresponding 3-iodo derivative in good yield. researchgate.net

Table 1: Selected Methods for Regioselective Iodination of Tyrosine Precursors

Precursor Iodinating Agent/System Solvent Key Conditions Product Yield Reference
D-Tyrosine Iodine Aqueous Ammonia Syringe pump addition, pH adjustment to 4.5 D-3-iodotyrosine 63% beilstein-journals.org
Tyrosine KI + I₂ / 18-crown-6 Dichloroethane/Water Liquid membrane system, 4 hours Monoiodotyrosine 100% researchgate.net
Fmoc-Tyr(tBu)-OH I₂ / Ag₂SO₄ Methanol 50 °C Fmoc-3-iodo-Tyr(tBu)-OMe 63% researchgate.net
Fmoc-Tyr(tBu)-OH IPy₂BF₄ CH₂Cl₂:TFA (10:1) Room temp, 15 min Fmoc-3-iodo-Tyr-OH 66% researchgate.net

Role of N-Protecting Groups (Boc and Fmoc) in Synthetic Efficiency

The protection of the α-amino group of tyrosine is essential to prevent undesirable side reactions, such as uncontrolled polymerization, during iodination and subsequent coupling reactions. peptide.com The two most common N-protecting groups in peptide chemistry are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). americanpeptidesociety.org

For the synthesis of this compound, the process typically begins with the protection of the amino group of L-tyrosine using Boc anhydride (B1165640) (Boc₂O). evitachem.comrsc.org Similarly, for applications in Fmoc-based SPPS, the synthesis of Fmoc-3-iodo-L-tyrosine derivatives is necessary. worktribe.com The presence of these protecting groups, along with protection for the phenolic hydroxyl and carboxylic acid groups, is often required for high efficiency in subsequent palladium-catalyzed reactions. rsc.orgmdpi.com For example, studies have shown that for Suzuki-Miyaura couplings, protection of both the N-terminus and the phenol (B47542) group is necessary to achieve optimal conversion. mdpi.com

Chiral Integrity and Stereochemical Control in Synthesis

Maintaining the stereochemical integrity of the α-carbon is a fundamental requirement in the synthesis of amino acid derivatives. Most synthetic routes to this compound start with the naturally occurring L-tyrosine, and the subsequent reaction steps are designed to avoid racemization. nih.govmdpi.com

While many standard procedures like Boc protection and iodination are not prone to racemization, certain reaction conditions, such as the use of a strong base, can pose a risk. For example, one study reported that partial racemization occurred during the N-methylation of N-Boc-D-3-iodotyrosine when a slight excess of base was employed. beilstein-journals.org However, palladium-catalyzed cross-coupling reactions, such as Negishi coupling, have been shown to proceed without compromising the chiral center's integrity, with no loss of optical activity observed. nih.gov The preservation of chirality is often confirmed by measuring the specific rotation of the product and comparing it to a standard, or by using chiral chromatography. nih.gov The development of synthetic strategies that incorporate the desired stereochemistry from the outset, thus avoiding the need for chiral auxiliaries or catalysts later on, is a key goal in achieving efficient and stereocontrolled synthesis. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives

The iodine atom on the aromatic ring of this compound provides a versatile handle for constructing carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in diversifying the tyrosine scaffold to create unnatural amino acids with novel side chains, which are valuable in drug discovery and materials science.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming aryl-aryl bonds, owing to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and environmental benignity of its boronic acid reagents. mdpi.com In the context of this compound, this reaction enables the attachment of a wide range of aryl and heteroaryl groups at the 3-position.

Typically, the reaction involves coupling an N- and C-terminus-protected 3-iodo-tyrosine derivative, such as N-tert-butyloxycarbonyl-3-iodotyrosine methyl ester, with an arylboronic acid or a potassium aryltrifluoroborate salt. scielo.br The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) or PdCl₂(dppf), in the presence of a base such as potassium carbonate. mdpi.comscielo.br The choice of ligand, such as tri(o-tolyl)phosphine or triphenylphosphine, can also influence the reaction's efficiency. mdpi.com An Fmoc/OtBu-protected iodotyrosine has also been successfully used in Suzuki-Miyaura couplings, demonstrating the compatibility of this protecting group scheme with the reaction conditions. worktribe.com

Table 2: Examples of Suzuki-Miyaura Cross-Coupling with Iodotyrosine Derivatives

Iodotyrosine Substrate Coupling Partner Catalyst/Ligand Base Solvent Product Yield Reference
This compound methyl ester Phenyltrifluoroborate Pd(OAc)₂ K₂CO₃ MeOH 73% scielo.br
This compound methyl ester 4-Methoxyphenyltrifluoroborate Pd(OAc)₂ K₂CO₃ MeOH 79% scielo.brresearchgate.net
Fmoc-3-iodo-Tyr(tBu)-OMe Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O 40% worktribe.com
Protected 3-iodo-L-tyrosine Various aryl boronic acids Pd(OAc)₂ / P(o-tol)₃ Na₂CO₃ DME/H₂O N/A mdpi.com

Negishi Coupling and its Methodological Advancements for C-C Bond Formation

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide, is another powerful tool for C-C bond formation. researchgate.net It is particularly effective for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds and has been successfully applied to the modification of iodotyrosine-containing peptides. researchgate.net

Methodological advancements have included the use of highly efficient catalyst systems and microwave-assisted protocols to accelerate the reaction. nih.gov For instance, the combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered phosphine (B1218219) ligand like SPhos has proven to be a robust catalyst for coupling aryl halides with organozinc reagents derived from amino acids. nih.govnih.gov This approach has been used to synthesize various unnatural tyrosine derivatives. nih.govresearchgate.net The reaction often proceeds under mild conditions, such as at room temperature, and can furnish the desired coupled products in high yields. researchgate.net The Negishi reaction has been instrumental in late-stage functionalization of peptides, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups onto an iodotyrosine residue within a larger peptide sequence. researchgate.net

Optimization of Reaction Conditions for Site-Specific Functionalization of Aromatic Moieties

The iodine atom on the aromatic ring of this compound serves as a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly prominent for this purpose, enabling the formation of carbon-carbon bonds to create novel bi-aryl amino acid derivatives. worktribe.comresearchgate.net Optimization of the reaction conditions—including the catalyst, base, solvent, and temperature—is critical to maximize yield, prevent side reactions, and maintain the stereochemical integrity of the amino acid.

Research has demonstrated that the choice of catalyst and ligand system is paramount. For instance, in the coupling of a protected 3-iodo-L-tyrosine, a combination of Palladium(II) acetate (Pd(OAc)₂) and tri(o-tolyl)phosphine (P(o-tol)₃) has been shown to be effective. mdpi.com Similarly, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another commonly used catalyst. mdpi.com The selection of the base and solvent system is also crucial; biphasic conditions, such as using an aqueous solution of sodium carbonate (Na₂CO₃) with an organic solvent like dimethyl ether (DME), have proven successful. mdpi.com

A systematic optimization was conducted for the synthesis of an Fmoc/OtBu protected iodotyrosine derivative, which was subsequently used in a Suzuki-Miyaura coupling. worktribe.comresearchgate.net The initial iodination step itself required careful optimization, with a silver-mediated process using silver sulfate (Ag₂SO₄) and iodine (I₂) in methanol (MeOH) at elevated temperatures providing the best yields of the desired 3-iodo product. worktribe.comresearchgate.net For the subsequent cross-coupling, these optimized conditions ensure the efficient formation of the bi-aryl product. worktribe.comresearchgate.net It was noted that for successful coupling, protection of both the main chain termini and the phenolic group is often required. mdpi.com

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for Iodinated Tyrosine Derivatives This table presents a summary of reaction conditions optimized for the Suzuki-Miyaura cross-coupling of iodinated tyrosine derivatives with various arylboronic acids.

Parameter Condition Purpose/Observation Source(s)
Catalyst Pd(OAc)₂ / P(o-tol)₃ High conversion and no observable racemization. mdpi.com
Pd(PPh₃)₄ Effective for coupling with various aryl boronic acids. mdpi.com
Base Na₂CO₃ (aqueous) Used in biphasic systems to facilitate the reaction. mdpi.comtdx.cat
Solvent System DME / H₂O Biphasic conditions shown to be effective. mdpi.com
THF / Toluene / H₂O Mixed organic/aqueous system. mdpi.com
Temperature 50 °C - 80 °C Increased temperatures can improve reaction yields. worktribe.comtdx.cat
Protecting Groups Boc, Fmoc, OtBu Protection of amine, carboxyl, and phenol groups is generally required for high yields. mdpi.com

Chemo- and Regioselective Functionalization of the Tyrosine Phenolic Group

The phenolic hydroxyl group of tyrosine is a key site for chemical modification. Achieving chemo- and regioselectivity in its functionalization is essential for synthesizing complex peptides and introducing specific functionalities. This often involves sophisticated strategies using protecting groups and directing groups to control reactivity.

Strategies for Orthogonal Protection and Subsequent Derivatization

Orthogonal protection is a fundamental strategy in peptide chemistry that allows for the selective removal of one protecting group in the presence of others. wikipedia.org This enables precise, stepwise functionalization of a multifunctional molecule like tyrosine. For a tyrosine residue, the amino group, the carboxyl group, and the phenolic hydroxyl group can each be protected with groups that are cleaved under different, non-interfering conditions. wikipedia.org

Common orthogonal protecting group combinations for tyrosine include:

Amine Group: Fluorenylmethyloxycarbonyl (Fmoc), which is base-labile (removed by piperidine), or tert-butyloxycarbonyl (Boc), which is acid-labile. wikipedia.orgresearchgate.net

Carboxyl Group: Benzyl (B1604629) (Bn) ester, removed by hydrogenolysis. wikipedia.org

Phenolic Group: Tert-butyl (tBu) ether, cleaved by strong acids like trifluoroacetic acid (TFA). wikipedia.org

Recent advancements have introduced novel protecting groups that also act as directing groups for further functionalization. For example, a silanol (B1196071) group can be used to protect the tyrosine phenol. rsc.orgsemanticscholar.org This group is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) and can be selectively removed with fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF). semanticscholar.org Crucially, the silanol group can also direct palladium-catalyzed C-H activation reactions to achieve site-selective ortho-olefination of the phenolic ring, demonstrating a dual role as both a protecting and a directing group. rsc.orgsemanticscholar.org Other strategies have employed allyl (All) and o-nitrobenzyl (o-Nb) groups for phenol protection, which can be removed under specific conditions to allow for site-selective sulfation on a solid-phase resin. nih.gov

Table 2: Orthogonal Protection Strategies for Tyrosine Derivatization This table summarizes different protecting groups for the tyrosine functional moieties and the conditions for their selective removal, enabling orthogonal synthesis.

Functional Group Protecting Group Abbreviation Cleavage Condition Source(s)
Amine Tert-butyloxycarbonyl Boc Acid (e.g., TFA) wikipedia.orgresearchgate.net
Amine 9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., Piperidine) wikipedia.orgresearchgate.net
Carboxyl Benzyl ester Bn Hydrogenolysis wikipedia.org
Phenolic Hydroxyl Tert-butyl ether tBu Acid (e.g., TFA) wikipedia.org
Phenolic Hydroxyl Allyl All Pd(0) catalysis nih.gov
Phenolic Hydroxyl o-Nitrobenzyl o-Nb UV photolysis nih.gov
Phenolic Hydroxyl Tert-butyldimethylsilyl TBS Fluoride ion (e.g., TBAF) nih.gov
Phenolic Hydroxyl Dimethylphenylsilanol - Fluoride ion (e.g., TBAF); also acts as a directing group. rsc.orgsemanticscholar.org

Approaches for Introducing Additional Chemical Probes or Bioactive Scaffolds

The functionalized tyrosine derivative, this compound, is an excellent platform for attaching chemical probes for imaging and diagnostics, or for conjugating to larger bioactive scaffolds to enhance their properties.

One powerful approach is Sulfur Fluoride Exchange (SuFEx) and Sulfur-Triazole Exchange (SuTEx) chemistry, which allows for the covalent modification of the tyrosine phenolic group. rsc.orgresearchgate.net These methods can be used to label tyrosine residues on proteins and peptides with probes containing clickable handles, which can then be used for proteome analysis or further functionalization. rsc.org SuTEx probes, in particular, have shown improved reactivity and selectivity for tyrosine over other nucleophilic residues like lysine (B10760008). rsc.org

Another innovative strategy involves the enzymatic introduction of a reactive thiol handle onto tyrosine residues. acs.org Using a mushroom tyrosinase, dithiothreitol (B142953) (DTT) can be coupled to tyrosine-tagged proteins. This process introduces a free thiol group, which can then be selectively targeted with maleimide-containing probes to attach fluorescent dyes, cytotoxic drugs, or other proteins. acs.org This two-step chemoenzymatic method bypasses the need for genetically engineering cysteine residues for conjugation. acs.org

Furthermore, the iodine atom itself can serve as, or be a precursor to, a functional probe. A notable application is the bulk iodination of protein scaffolds, such as collagen-based biomaterials, to render them visible to X-ray computed tomography (CT). ucl.ac.uknih.gov By reacting the tyrosine residues within the collagen scaffold with potassium tri-iodide, stable iodine atoms are incorporated, which provides radiopacity for non-invasive, long-term imaging of the scaffold after implantation. ucl.ac.uknih.gov This method is simple, scalable, and retains the biocompatibility of the material. ucl.ac.uk

Table 3: Methods for Attaching Probes and Scaffolds to Tyrosine Derivatives This table outlines various modern chemical and enzymatic strategies for conjugating functional molecules to tyrosine residues.

Method Reagent/Enzyme Functional Group Targeted Attached Moiety Application Source(s)
Sulfur-Triazole Exchange (SuTEx) Sulfonyl-triazole probes Phenolic Hydroxyl Clickable handles, Biotin Proteome profiling, selective protein labeling. rsc.orgresearchgate.net
Enzymatic Oxidative Coupling Mushroom Tyrosinase / DTT Phenolic Hydroxyl Dithiol (provides free thiol handle) Attachment of maleimide (B117702) probes (dyes, drugs). acs.org
Bulk Iodination Potassium Tri-iodide (KI₃) Phenolic Ring Iodine Rendering protein scaffolds (e.g., collagen) X-ray visible. ucl.ac.uknih.gov
Suzuki-Miyaura Coupling Arylboronic acids / Pd catalyst Iodo-substituted Ring Aryl groups Synthesis of bi-aryl amino acids for peptide diversification. worktribe.commdpi.com
Hypervalent Iodine Chemistry Ethynylbenziodoxolones (EBX) Phenolic Hydroxyl Hypervalent iodine moiety Further functionalization via cross-coupling or cycloaddition. researchgate.net

Boc 3 Iodo L Tyrosine in Advanced Peptide Synthesis and Peptide Drug Discovery

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Boc-3-iodo-L-tyrosine is a versatile reagent for introducing an iodinated tyrosine residue into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS). evitachem.com This method, which involves building a peptide sequence on a solid resin support, is fundamental to the production of custom peptides for research and drug development. The use of halogenated building blocks like this compound allows for the synthesis of peptides with unique properties that can enhance biological activity. evitachem.comnih.gov

Addressing Challenges in Incorporating Halogenated Amino Acids into Peptide Sequences

The introduction of halogen atoms into amino acid side chains can present synthetic challenges. Potential issues include altered reactivity of the amino acid and steric hindrance during peptide coupling steps. However, studies involving the incorporation of building blocks like Fmoc-protected 3-iodo-L-tyrosine have shown that these derivatives can be successfully integrated into peptide sequences using standard Fmoc SPPS chemistry without significant synthetic hurdles. nih.gov The reactivity of the iodinated tyrosine can also be an advantage, as the iodine atom provides a site for further chemical modifications, such as cross-coupling reactions. acs.orgmdpi.com The primary challenge lies not in the incorporation itself, but in planning the synthesis to leverage the halogen's properties without causing unintended side reactions.

Utilization of Orthogonal Protecting Group Strategies in Peptide Assembly

Successful peptide synthesis, particularly of complex sequences, relies on orthogonal protecting group strategies. This approach uses multiple, distinct protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at specific points in the synthesis.

In peptide synthesis, two common strategies are Boc/Bzl and Fmoc/tBu.

Boc/Bzl Strategy : The temporary Nα-amino protecting group is the acid-labile Boc group, while more acid-stable groups like benzyl (B1604629) (Bzl) are used for permanent side-chain protection.

Fmoc/tBu Strategy : The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary Nα-protection, while acid-labile groups like tert-butyl (tBu), trityl (Trt), and even Boc are used for side-chain protection. tdx.catthieme-connect.de

The Boc group is stable under the basic conditions used to remove Fmoc, and conversely, the Fmoc group is stable to the acidic conditions used to remove Boc. organic-chemistry.org This orthogonality is crucial. For SPPS using the more common Fmoc/tBu strategy, the corresponding building block would be Fmoc-3-iodo-L-tyrosine. nih.goviris-biotech.de In this context, the Boc group might be used to protect a lysine (B10760008) side chain, while a tBu ether protects the phenolic hydroxyl of the tyrosine. thieme-connect.denih.gov This allows the Nα-Fmoc group to be removed at each cycle to elongate the peptide, while the side-chain protecting groups remain intact until the final cleavage from the resin with strong acid.

Solution-Phase Peptide Coupling Strategies Employing this compound

While SPPS is dominant for peptide synthesis, solution-phase coupling remains important, especially for large-scale synthesis or specific fragments. This compound is readily used in these methods. In solution, the Boc-protected amino group of this compound can be coupled to the free carboxyl group of another amino acid or peptide fragment. This amide bond formation is typically facilitated by coupling reagents such as diisopropylcarbodiimide (DIC) or activated esters like those formed with 1-hydroxybenzotriazole (B26582) (HOBt). evitachem.com After coupling, the Boc group can be selectively removed with acid to allow for the next coupling step. The iodine atom's presence may influence the reactivity and specificity of these coupling reactions. evitachem.com

Rational Design and Synthesis of Peptidomimetics Incorporating 3-Iodo-L-tyrosine

The introduction of halogen atoms is a powerful tool for tuning the physicochemical and structural properties of peptides to enhance their pharmacological profiles. mdpi.comencyclopedia.pub 3-Iodo-L-tyrosine is incorporated into peptidomimetics—compounds that mimic the structure and function of natural peptides—to improve features like receptor binding, stability, and selectivity. mdpi.comnih.gov

Influence of Halogenation on Peptide Conformational Space and Stability

The substitution of a hydrogen atom with a larger, more polarizable iodine atom can significantly impact a peptide's three-dimensional structure and stability.

Halogen Bonding : The iodine atom can act as a halogen bond donor, forming a noncovalent interaction with an electron-donating atom (like oxygen in a carbonyl group). This interaction, though weak, can be strong enough to stabilize specific peptide conformations, such as β-hairpins, to an extent comparable to a conventional hydrogen bond. acs.org The formation of these intramolecular halogen bonds can contribute significantly to the structural stability of peptides. acs.org

Steric and Electronic Effects : The size and electron-withdrawing nature of iodine alter the local environment. Halogenation can enhance the strength of π-π stacking interactions between aromatic rings, which can further stabilize peptide structures. scispace.com This "minimally invasive" modification allows for sub-angstrom level perturbation of a peptide's core structure, providing a precise method for protein engineering and enhancing structural stability. nih.gov

Proteolytic Stability : The introduction of halogenated amino acids can also influence a peptide's resistance to degradation by proteases. This effect is highly dependent on the specific location and type of halogenation. mdpi.comencyclopedia.pub

Modulation of Receptor Affinities and Ligand Selectivity in Drug Candidates

A key application of 3-iodo-L-tyrosine in drug design is to modulate how a peptide binds to its biological target, thereby altering its potency and selectivity. chemimpex.com Halogen atoms can serve as key interaction points in a binding pocket or alter the peptide's conformation to favor a more active binding pose.

A clear example is seen in studies of α-conotoxin RgIA, a peptide that blocks nicotinic acetylcholine (B1216132) receptors (nAChRs). Researchers found that replacing the native tyrosine at position 10 with 3-iodo-L-tyrosine dramatically altered its activity. nih.gov

Table 1: Effect of Tyr10 Iodination on α-Conotoxin RgIA Activity at nAChRs nih.gov
AnalogModificationActivity on Rat α9α10 nAChR (IC50)Activity on Human α9α10 nAChR (IC50)Fold Increase in Potency (vs. Native on Human Receptor)
Native RgIATyrosine at position 101.8 nM~62.8 nM (estimated from data)-
[Iyr10]RgIA3-Iodo-L-tyrosine at position 10~0.5 nM1.8 nM~35x

As shown in the table, the single iodine substitution resulted in a 3.6-fold increase in potency on the rat receptor and a remarkable 35-fold increase in potency on the human receptor, demonstrating a significant modulation of both affinity and species selectivity. nih.gov

Furthermore, 3-iodo-L-tyrosine has been identified as an inhibitor of the L-type amino acid transporter 1 (LAT1), a protein overexpressed in many cancers. It inhibits LAT1 with an IC₅₀ of 7.9 µM and has been shown to reduce cancer cell proliferation, highlighting its potential in developing targeted anticancer agents. mdpi.com

Role in Bioconjugation Techniques for Advanced Therapeutic and Diagnostic Agents

This compound is a highly versatile building block in the field of bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. chemimpex.comchemimpex.com Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and an iodine atom on the phenyl ring of the tyrosine side chain, makes it exceptionally suitable for creating sophisticated therapeutic and diagnostic agents. chemimpex.com The Boc group facilitates its controlled incorporation into peptide sequences during solid-phase peptide synthesis, while the iodine atom serves as a versatile chemical handle for subsequent modifications. evitachem.com

The primary role of this compound in bioconjugation is to serve as a modifiable anchor point within a peptide or protein scaffold. This allows for the site-specific attachment of various functional moieties, including cytotoxic drugs, imaging agents, or stabilizing polymers. chemimpex.comchemimpex.com This targeted approach is central to the development of next-generation peptide-drug conjugates (PDCs) and diagnostic probes, aiming to enhance efficacy, improve delivery to target tissues, and increase the stability of the resulting bioconjugates. chemimpex.commdpi.com

Detailed Research Findings

Research has demonstrated that the introduction of 3-iodotyrosine can influence the biophysical properties of peptides. For instance, studies on MMP-9-responsive peptides, which are relevant for cancer imaging and therapy, found that replacing tyrosine with 3-iodotyrosine led to more rapid and complete enzymatic hydrolysis. nih.gov This was attributed to the iodine atom inducing a more organized peptide structure through halogen bonding, making the peptide a better and more accessible substrate for the enzyme. nih.gov This finding highlights that the iodinated residue is not merely a passive linker but can actively contribute to the biological function of the final conjugate.

In the realm of diagnostics, the iodine atom is particularly valuable for radiolabeling. chemimpex.com It can be a stable isotope or be substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiopharmaceuticals for imaging techniques like Single Photon Emission Computed Tomography (SPECT). evitachem.comresearchgate.netmdpi.com Artificial amino acids such as L-3-[¹²³I]iodo-alpha-methyl-tyrosine (IMT) are widely used for SPECT imaging of tumors, including gliomas, by tracking amino acid transport activity. evitachem.comresearchgate.netresearchgate.net The synthesis of these tracers often involves the iodination of a precursor molecule, underscoring the fundamental importance of iodinated tyrosine derivatives in nuclear medicine. researchgate.netresearchgate.net

Furthermore, the carbon-iodine bond on the tyrosine ring is a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. evitachem.com This allows for the covalent attachment of a wide array of molecules that may not be amenable to other conjugation chemistries, thereby expanding the toolkit for creating complex therapeutic and diagnostic agents. evitachem.comnih.gov This chemical versatility allows researchers to link biomolecules to drugs or imaging agents to enhance their targeted delivery and effectiveness. chemimpex.com

The following tables summarize the applications of iodinated tyrosine derivatives in bioconjugation and compare different radiolabeled analogs used in diagnostics.

Table 1: Applications of Iodinated Tyrosine in Bioconjugation

Bioconjugate Type Conjugated Moiety Target Application Role of 3-Iodo-L-tyrosine
Therapeutic Agent Cytotoxic Drugs Targeted Cancer Therapy Provides a stable, specific site for drug attachment to a tumor-targeting peptide, enhancing drug delivery and selectivity. chemimpex.comchemimpex.commdpi.com
Therapeutic Agent Polyethylene Glycol (PEG) PEGylation for Improved Pharmacokinetics Acts as a handle for attaching PEG chains, which can increase the half-life and stability of peptide drugs. acs.org
Diagnostic Agent Radioactive Iodine (¹²³I, ¹²⁵I) SPECT/PET Imaging of Tumors Serves as a precursor for radiolabeled amino acid tracers that are taken up by tumor cells, allowing for non-invasive diagnosis and monitoring. evitachem.comresearchgate.netmdpi.com

| Diagnostic Agent | X-ray Contrast Agents | X-ray CT Imaging of Biomaterials | Bulk iodination of tyrosine residues within collagen scaffolds allows for non-invasive, long-term tracking with X-ray CT. ucl.ac.uk |

Table 2: Research Findings on Radiolabeled Amino Acid Tracers for Glioma Imaging

Tracer Imaging Modality Key Finding Implication
L-3-[¹²³I]-iodo-alpha-methyl-tyrosine (IMT) SPECT Higher tumor-to-brain ratios (TBR) compared to IPA, especially in low-grade gliomas. researchgate.net Preferred for the delineation of low-grade gliomas due to better image contrast. researchgate.net
p-[¹²³I]-iodo-L-phenylalanine (IPA) SPECT Shows prolonged retention in tumors compared to the washout observed with IMT. researchgate.net Remains a promising candidate for therapeutic use when labeled with ¹³¹I due to its longer residence time in the tumor. researchgate.net

| [¹²³I]8-iodo-L-TIC(OH) | SPECT | Preclinical studies showed high, rapid, and long-lasting uptake in prostatic tumor models. mdpi.com | A promising radiotracer for imaging specific tumor types, demonstrating the utility of structurally different iodinated amino acids. mdpi.com |

Applications in Radiopharmaceutical Sciences and Molecular Imaging Research

Precursor Synthesis for Radioiodinated Tyrosine Derivatives

The primary application of Boc-3-iodo-L-tyrosine in radiopharmaceutical sciences is its use as a precursor for synthesizing tyrosine derivatives labeled with radioactive iodine isotopes. mdpi.comiaea.orgnih.govdrugbank.com The stable iodine atom on the tyrosine ring can be replaced with a radioactive isotope, a process essential for creating imaging agents and therapeutic compounds.

The synthesis of radioiodinated L-tyrosine analogues from precursors like this compound involves sophisticated radiolabeling techniques. iaea.org Common methods include electrophilic aromatic substitution and iododestannylation reactions. nih.govnih.gov In an iododestannylation reaction, a precursor molecule containing a trialkylstannyl (tin) group is reacted with a radioiodide salt in the presence of an oxidizing agent. nih.gov This process efficiently replaces the tin group with a radioactive iodine atom, such as ¹²³I, ¹²⁴I, or ¹³¹I, to produce the desired radiotracer. nih.gov

The choice of iodine isotope is critical as it dictates the application of the final product. Each isotope possesses unique nuclear properties suitable for different medical purposes. nih.govnih.govulisboa.pt

Table 1: Properties and Applications of Medically Relevant Iodine Radioisotopes
IsotopeHalf-LifePrimary Emission(s)Primary Application(s)
Iodine-123 (¹²³I)13.2 hoursGamma (γ)SPECT Imaging ulisboa.pt
Iodine-124 (¹²⁴I)4.2 daysPositron (β+)PET Imaging nih.govulisboa.pt
Iodine-131 (¹³¹I)8.02 daysBeta (β⁻), Gamma (γ)Targeted Radionuclide Therapy, SPECT Imaging nih.govnih.gov

To meet the demands for radiotracers in clinical and research settings, the synthesis processes are increasingly automated. iaea.org Automated radiosynthesis modules, such as the GE TracerLab, perform the complex chemical reactions required to produce radiopharmaceuticals in a controlled and reproducible manner. openmedscience.comnih.gov These platforms handle the precise addition of reagents, control reaction parameters like temperature and pressure, and perform purification steps like High-Performance Liquid Chromatography (HPLC). nih.govopenmedscience.com

The key benefits of automation include:

Enhanced Reproducibility: Automated systems ensure that each synthesis run is performed under identical conditions, leading to consistent product quality and purity. openmedscience.com

Increased Safety: By enclosing the radioactive materials in a shielded environment, automation significantly reduces radiation exposure to laboratory technicians. openmedscience.com

Improved Efficiency: Automation reduces the time and labor required for manual synthesis, allowing for more efficient production of radiopharmaceuticals. openmedscience.com

Development of Diagnostic Radiotracers for Specific Biological Targets

Radioiodinated tyrosine derivatives synthesized from precursors like this compound are used to create diagnostic radiotracers. mdpi.com These tracers are designed to accumulate in specific tissues or bind to particular biological targets, allowing for the visualization of physiological or pathological processes within the body. nih.gov

Radiolabeled amino acids, including tyrosine analogs, are valuable for imaging various cancers and neurological conditions. iaea.orgdrugbank.com Many tumor cells exhibit increased amino acid metabolism to support their rapid growth, leading to a higher uptake of amino acid-based tracers compared to normal tissue. nih.gov This increased uptake is often mediated by overexpressed amino acid transporters, such as the L-type amino acid transporter 1 (LAT1). nih.gov

Tumor Imaging: L-3-[¹²³I]-iodo-α-methyl-tyrosine (IMT) is a well-established SPECT tracer used for imaging brain tumors, particularly gliomas. nih.govresearchgate.net Other radioiodinated tyrosine analogs have shown promise in preclinical models for imaging prostatic tumors and melanoma. nih.govnih.gov These tracers help in diagnosing tumors, staging the disease, and monitoring the response to treatment. nih.gov

Neurological Disorders: The structural similarity of these tracers to naturally occurring amino acids makes them useful for studying neurotransmitter systems and understanding neurological disorders. chemimpex.com

Table 2: Examples of Radioiodinated Tyrosine-Based Tracers and Their Diagnostic Applications
RadiotracerIsotopeImaging ModalityPrimary Disease Target
L-3-iodo-α-methyl-tyrosine (IMT)¹²³ISPECTBrain Tumors (Gliomas) nih.govresearchgate.net
p-iodo-L-phenylalanine (IPA)¹²³I / ¹²⁴ISPECT / PETBrain Lesions researchgate.net
[¹²³I]8-iodo-L-TIC(OH)¹²³ISPECTProstatic Tumors (Preclinical) nih.gov

Therapeutic Applications of Radioiodinated Peptides and Conjugates

Beyond diagnostics, the principles of molecular targeting are applied to therapy. By labeling peptides or other molecules with a therapeutic radioisotope like Iodine-131, it is possible to deliver a cytotoxic dose of radiation directly to diseased cells, sparing healthy tissue. iaea.org The overexpression of certain peptide receptors on tumor cells forms the molecular basis for this targeted approach. nih.gov

Radioiodinated peptides, developed using precursors like this compound, have been explored for treating various cancers. bohrium.com For instance, somatostatin-related peptides can be radioiodinated to target neuroendocrine tumors. bohrium.com Similarly, due to its prolonged retention in tumor tissue, p-[¹³¹I]-iodo-L-phenylalanine ([¹³¹I]IPA) has been identified as a promising agent for the therapeutic treatment of gliomas. researchgate.net The beta emissions from ¹³¹I induce damage in the targeted cancer cells, providing a localized therapeutic effect. nih.gov

Boc 3 Iodo L Tyrosine As a Biochemical Probe and Enzyme Modulator

Investigation of Enzyme Active Sites and Catalytic Mechanisms

The halogenated nature of Boc-3-iodo-L-tyrosine makes it a valuable molecule for probing the interactions within enzyme active sites and understanding the mechanisms of catalysis. The Boc protecting group can be instrumental in synthetic strategies, while the core 3-iodo-L-tyrosine structure is key to its biological activity.

Tyrosine Hydroxylase Inhibition Studies and Mechanistic Insights

3-Iodo-L-tyrosine, the deprotected form of this compound, is recognized as an inhibitor of tyrosine hydroxylase (TH). scbt.comnih.gov This enzyme is critical as it catalyzes the rate-limiting step in the biosynthesis of catecholamines, which are vital neurotransmitters. scbt.comdrugbank.com The conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) is the specific reaction mediated by tyrosine hydroxylase. drugbank.comcreative-proteomics.com

Compound Target Enzyme Mechanism of Action Effect
3-Iodo-L-tyrosineTyrosine Hydroxylase (TH)Competitive InhibitionDecreased synthesis of catecholamines

Effects on Neurotransmitter Biosynthesis Pathways and Related Biological Processes

By inhibiting tyrosine hydroxylase, 3-iodo-L-tyrosine directly impacts the biosynthesis pathways of several key neurotransmitters. The catecholamine synthesis pathway, which begins with the hydroxylation of tyrosine, is responsible for producing dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). drugbank.comsmpdb.canih.gov Consequently, the inhibition of the initial, rate-limiting step by 3-iodo-L-tyrosine leads to a reduction in the levels of these crucial signaling molecules. scbt.com

The systemic inhibition of dopamine synthesis has been demonstrated in studies using 3-iodo-L-tyrosine. For instance, in Drosophila melanogaster, administration of this inhibitor was shown to impair learning processes that are dependent on dopamine signaling. nih.gov This impairment could be rescued by providing L-DOPA, the product of the reaction catalyzed by tyrosine hydroxylase, thus bypassing the inhibition. nih.gov These findings underscore the direct link between the enzymatic inhibition by 3-iodo-L-tyrosine and its downstream effects on complex biological processes like learning and behavior. The ability to pharmacologically manipulate these pathways is a powerful tool for dissecting the roles of specific neurotransmitters in various physiological functions.

Site-Specific Unnatural Amino Acid Incorporation into Proteins

This compound is a precursor for the unnatural amino acid 3-iodo-L-tyrosine, which can be site-specifically incorporated into proteins. This technique of genetic code expansion allows for the introduction of novel chemical functionalities into proteins, thereby enabling detailed studies of their structure and function.

Genetic Encoding Strategies for Engineered Protein Functionality

The site-specific incorporation of 3-iodo-L-tyrosine into proteins within living cells, including mammalian cells, is achieved through the use of an engineered translational machinery. nih.govlabome.com This typically involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with the endogenous components of the cell. nih.govlabome.com

A common strategy is to repurpose a stop codon, such as the amber codon (TAG), to encode the unnatural amino acid. labome.comresearchgate.net A suppressor tRNA is engineered to recognize this codon, and a mutant aminoacyl-tRNA synthetase is evolved to specifically charge this tRNA with 3-iodo-L-tyrosine. nih.govlabome.com When a gene of interest containing an amber codon at a specific site is expressed in the presence of the orthogonal pair and 3-iodo-L-tyrosine, the unnatural amino acid is incorporated into the growing polypeptide chain at that position. nih.govlabome.com This method has been successfully used to incorporate 3-iodo-L-tyrosine with high fidelity. nih.gov

Component Function Purpose in Unnatural Amino Acid Incorporation
Mutant Aminoacyl-tRNA SynthetaseCharges a specific tRNA with an unnatural amino acidTo specifically recognize 3-iodo-L-tyrosine and attach it to the suppressor tRNA.
Suppressor tRNARecognizes a stop codon (e.g., amber codon)To deliver the 3-iodo-L-tyrosine to the ribosome for incorporation into the protein at the desired site.
Amber Codon (TAG)A stop codon in the genetic codeRepurposed to encode the unnatural amino acid, allowing for site-specific insertion.

Applications in Probing Protein Structure-Function Relationships

The ability to introduce a heavy atom like iodine at a specific position in a protein through the incorporation of 3-iodo-L-tyrosine is highly advantageous for structural biology. The presence of the iodine atom can be utilized in X-ray crystallography to aid in phase determination, which is a critical step in solving the three-dimensional structure of a protein.

Studies on Metabolic Pathways and Cellular Signaling using Halogenated Amino Acids

Halogenated amino acids, including 3-iodo-L-tyrosine, are valuable tools for investigating metabolic pathways and cellular signaling. Their ability to mimic or antagonize the functions of natural amino acids provides a means to perturb and study these complex systems.

Tyrosine metabolism is central to numerous physiological processes, serving as a precursor for the synthesis of hormones, neurotransmitters, and pigments. nih.govresearchgate.net L-tyrosine is converted to L-DOPA, which is a precursor for catecholamines like dopamine, norepinephrine, and epinephrine. creative-proteomics.comsmpdb.canih.gov It is also a key component in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are crucial regulators of metabolism. nih.gov

Emerging Research Frontiers and Theoretical Perspectives on Boc 3 Iodo L Tyrosine

Biocatalytic Approaches for the Chemoenzymatic Synthesis of Halogenated Tyrosine Derivatives

The synthesis of halogenated tyrosine derivatives is increasingly moving towards more sustainable and selective methods, with biocatalysis at the forefront of this evolution. Chemoenzymatic approaches, which integrate the high selectivity of enzymes with the practicality of chemical synthesis, offer a powerful strategy for producing complex molecules like Boc-3-iodo-L-tyrosine.

Nature has evolved a variety of halogenating enzymes, broadly classified as haloperoxidases and O₂-dependent halogenases, which include flavin-dependent and non-heme iron α-ketoglutarate-dependent halogenases. These enzymes facilitate the formation of carbon-halogen bonds under mild, environmentally friendly conditions. Flavin-dependent halogenases, in particular, are of great interest for their regioselectivity. They typically operate via an electrophilic aromatic substitution mechanism where the enzyme generates a reactive halogenating species, such as hypohalous acid (HOX), from a halide ion, reduced flavin (FADH₂), and molecular oxygen. This reactive intermediate is then precisely guided within the enzyme's active site to halogenate a specific position on the substrate.

A plausible chemoenzymatic route to this compound would involve two key stages:

Biocatalytic Iodination: In this step, a suitable halogenase would be employed to regioselectively iodinate the L-tyrosine backbone at the C3 position. This enzymatic approach circumvents the need for harsh chemical reagents and can offer high yields of the desired mono-iodinated product, minimizing the formation of di-iodinated byproducts.

Chemical Protection: Following the enzymatic iodination, the resulting 3-iodo-L-tyrosine would be subjected to a chemical step to introduce the tert-butyloxycarbonyl (Boc) protecting group onto the amino function. This is a standard and well-established procedure in peptide chemistry, ensuring compatibility with subsequent synthetic manipulations, particularly in solid-phase peptide synthesis (SPPS).

This merging of biocatalytic precision with robust chemical methodology represents a streamlined and efficient pathway to this valuable synthetic building block.

Table 1: Key Enzyme Classes in Biocatalytic Halogenation

Enzyme Class Cofactors/Cosubstrates Halogenating Species (Proposed)
Flavin-dependent Halogenases FADH₂, O₂, Halide ion Hypohalous acid (HOX)
Heme-dependent Haloperoxidases H₂O₂, Halide ion Hypohalous acid (HOX)

Development of Fluorescent and Stimuli-Responsive Unnatural Amino Acids Derived from Tyrosine Scaffolds

The tyrosine scaffold, with its inherent phenolic group, is an excellent starting point for the creation of environmentally sensitive fluorescent probes. This compound serves as a particularly useful precursor in this field due to the reactivity of the carbon-iodine bond, which facilitates the introduction of fluorophores through palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions.

Researchers have successfully synthesized a variety of fluorescent unnatural amino acids (UAAs) starting from diiodo-L-tyrosine, a strategy readily adaptable to the mono-iodinated this compound. chemimpex.comchemimpex.comresearchgate.net By coupling styrene (B11656) analogs or other conjugated systems to the tyrosine ring, it is possible to extend the π-conjugation, leading to the creation of novel chromophores with tunable optical properties. chemimpex.comguidechem.com These synthetic amino acids can exhibit fluorescence across a broad spectrum, from the visible to the near-infrared (NIR) range. chemimpex.comresearchgate.net

A key feature of these tyrosine-derived UAAs is their stimuli-responsive nature. chemimpex.comresearchgate.net The phenolic hydroxyl group can be deprotonated under basic conditions, forming a phenolate. This change in protonation state alters the electronic properties of the molecule, often leading to a significant red shift in the emission spectrum. This pH sensitivity allows these UAAs to function as probes for monitoring changes in the local microenvironment. By incorporating additional functional groups, such as pyridine, it is possible to generate probes that exhibit distinct red, green, and blue (RGB) emissions in response to acidic, neutral, and basic conditions, respectively. chemimpex.comresearchgate.net

The utility of these advanced UAAs is demonstrated by their incorporation into peptides. Once integrated into a peptide sequence, these fluorescent residues can be used to study complex biological processes, including peptide-membrane interactions, protein folding, and cellular uptake, using techniques like confocal fluorescence microscopy. chemimpex.comchemimpex.com

Table 2: Examples of Fluorescent Moieties Attached to Tyrosine Scaffolds

Attached Moiety Synthetic Method Resulting Properties
Stilbene derivatives Heck Coupling pH-responsive fluorescence, broad emission range
meta-Phenylenevinylene Heck Coupling RGB emission in response to pH, NIR emission
Bi-aryl systems Suzuki-Miyaura Coupling Enhanced quantum yields

Computational Chemistry and Molecular Modeling in Predicting Chemical Reactivity and Biological Interactions

Computational chemistry and molecular modeling have become indispensable tools for predicting the chemical reactivity of molecules like this compound and for understanding their potential interactions with biological targets. These in silico methods provide valuable insights that can guide synthetic strategies and drug discovery efforts.

Predicting Chemical Reactivity: Density Functional Theory (DFT) and semi-empirical methods like PM3 can be employed to model the electronic structure of this compound. chemimpex.com Such calculations can elucidate molecular properties like net charges, frontier orbital energies (HOMO and LUMO), and electron density distribution. This information helps in identifying the most probable sites for electrophilic or nucleophilic attack, thereby predicting the molecule's reactivity in various chemical transformations. For instance, DFT studies on the oxidation of L-tyrosine by iodine have been used to postulate reaction mechanisms, including the structures of transition states and intermediates, and to calculate thermodynamic properties like the enthalpy of reaction. chemimpex.com These models can predict the regioselectivity of further substitutions on the aromatic ring, influenced by the presence of the iodine atom and the Boc-protected amino acid side chain.

Modeling Biological Interactions: The introduction of an iodine atom onto the tyrosine ring significantly alters its interaction profile. A key aspect of this is the potential for halogen bonding . The iodine atom possesses a region of positive electrostatic potential (a σ-hole) opposite the C-I bond, which can interact favorably with Lewis bases such as the oxygen and nitrogen atoms found in protein backbones and side chains. guidechem.com Computational studies have shown that the strength of these halogen bonds increases with the size of the halogen, following the trend F < Cl < Br < I. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to predict how a ligand like this compound will bind to a protein's active site. drugbank.comnih.govnih.gov

Molecular Docking can predict the preferred binding orientation and affinity of the molecule within a receptor pocket, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and halogen bonds.

Molecular Dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. Studies on peptides containing iodinated tyrosine have suggested that iodination can influence peptide aggregation and interactions with enzymes, effects that can be explored in detail using MD simulations. researchgate.netspringernature.com

These computational approaches allow for the rational design of peptides or small molecules incorporating this compound, optimizing their binding affinity and selectivity for a specific biological target before undertaking extensive and costly experimental synthesis.

Future Directions in Medicinal Chemistry and Chemical Biology Utilizing this compound as a Versatile Building Block

This compound is poised to be a highly valuable and versatile building block in the future of medicinal chemistry and chemical biology, primarily due to the unique combination of its features: a protected amino acid ready for peptide synthesis, an iodinated aromatic ring for further chemical modification, and its potential for radioisotope incorporation.

Advanced Peptide Therapeutics: The Boc protecting group makes this compound immediately amenable to solid-phase peptide synthesis (SPPS). springernature.comyoutube.com Incorporating 3-iodo-L-tyrosine into a peptide sequence can significantly influence its properties. The bulky and hydrophobic iodine atom can induce specific conformational constraints, potentially leading to peptides with enhanced secondary structure stability, increased resistance to proteolytic degradation, and improved binding affinity for their targets. researchgate.net Furthermore, the iodine atom can participate in halogen bonding with protein receptors, providing an additional handle for optimizing potency and selectivity.

Radio-labeled Probes for Medical Imaging and Therapy: A significant future application lies in nuclear medicine. The iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I.

SPECT and PET Imaging: Peptides or molecules containing radioiodinated tyrosine analogs can serve as probes for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. researchgate.netnih.gov These probes can be designed to target specific receptors or enzymes that are overexpressed in diseases like cancer, allowing for non-invasive diagnosis and monitoring of disease progression. nih.gov

Targeted Radionuclide Therapy: By using a therapeutic isotope like ¹³¹I, which emits both gamma rays for imaging and beta particles for therapy, this compound can be used to construct "theranostic" agents. These molecules combine diagnostic and therapeutic capabilities, allowing for targeted delivery of radiation to tumor cells while minimizing damage to healthy tissue. researchgate.net

Platform for Synthesis of Complex Molecules: The carbon-iodine bond on the aromatic ring is a versatile functional handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows this compound to serve as a scaffold for the synthesis of complex unnatural amino acids with novel side chains, including bi-aryl systems or fluorescent reporters, further expanding the chemical space for drug discovery and chemical biology research. chemimpex.comresearchgate.net

In essence, this compound is not merely a modified amino acid but a multifunctional platform that enables advancements in peptide-based therapeutics, sophisticated diagnostic imaging agents, and the fundamental exploration of biological systems.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-3-iodo-L-tyrosine, and how can purity be validated?

  • Methodology : this compound is typically synthesized via iodination of Boc-L-tyrosine using iodine monochloride (ICl) in acidic conditions. Post-synthesis, purity is validated via reversed-phase HPLC (RP-HPLC) with UV detection at 280 nm to monitor tyrosine’s aromatic absorption. Thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane, 1:1) can also confirm reaction progress. Mass spectrometry (MS) and 1H NMR (in deuterated DMSO or CDCl3) are critical for structural confirmation, with attention to the iodine substitution’s chemical shift (~6.8–7.2 ppm for aromatic protons) .

Q. How should this compound be stored to maintain stability during long-term experiments?

  • Methodology : Store at 0–6°C in airtight, light-protected containers to prevent degradation. Avoid exposure to moisture, as hydrolysis of the Boc group can occur. Stability tests via periodic HPLC analysis over 6–12 months are recommended to monitor decomposition products (e.g., free tyrosine or de-iodinated derivatives) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm regioselective iodination at the 3-position by comparing aromatic proton shifts to unmodified Boc-L-tyrosine.
  • FT-IR : Monitor the carbonyl stretch of the Boc group (~1680–1720 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹).
  • High-resolution MS : Validate molecular weight (expected [M+H]⁺ = 408.05 Da) and isotopic patterns due to iodine’s natural abundance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthetic this compound and commercial reference samples?

  • Methodology : Cross-reference data with the NIST Chemistry WebBook for tyrosine derivatives . If shifts deviate, assess solvent effects (e.g., DMSO vs. CDCl3) or residual acidic protons. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity. Contradictions may arise from stereochemical impurities or incomplete Boc protection; repeating synthesis under anhydrous conditions is advised .

Q. What experimental designs are optimal for studying this compound’s reactivity in peptide cross-coupling reactions?

  • Methodology : Use palladium-catalyzed Sonogashira or Suzuki-Miyaura couplings to test iodotyrosine’s compatibility with peptide backbones. Design kinetic experiments (e.g., varying catalyst loadings or temperatures) and monitor yields via LC-MS. Include controls with non-iodinated Boc-L-tyrosine to isolate iodine’s electronic effects. Address side reactions (e.g., dehalogenation) by adding stabilizing ligands like triphenylphosphine .

Q. How can researchers address conflicting bioactivity data for this compound in enzyme inhibition assays?

  • Methodology : Replicate assays under standardized conditions (pH 7.4, 37°C) and validate enzyme sources (e.g., tyrosine hydroxylase vs. phosphatase). Use isothermal titration calorimetry (ITC) to measure binding constants directly. If IC50 values vary, assess iodine’s role in steric hindrance via molecular docking simulations. Contradictions may stem from assay interference (e.g., iodine’s redox activity) .

Q. What strategies minimize isotopic dilution when using this compound in radiolabeling studies (e.g., ¹²⁵I)?

  • Methodology : Optimize iodination conditions to maximize specific activity. Purify via size-exclusion chromatography to remove unreacted iodine. Validate radiochemical purity using autoradiography-TLC. Store labeled compounds at -20°C with radical scavengers (e.g., ascorbic acid) to prevent radiolysis. Cross-check decay-corrected counts with gamma spectrometry .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting solubility data for this compound in organic vs. aqueous solvents?

  • Methodology : Solubility discrepancies often arise from the Boc group’s hydrophobicity versus tyrosine’s polar backbone. Use Hansen solubility parameters to select optimal solvents (e.g., DMF for synthesis, dilute acetic acid for biological assays). Measure solubility via gravimetric analysis and compare to computational predictions (e.g., COSMO-RS) .

Q. What statistical approaches are recommended for validating this compound’s role in metabolic pathway models?

  • Methodology : Apply multivariate regression to correlate iodotyrosine levels with downstream metabolites (e.g., thyroxine). Use pathway analysis tools (e.g., Kyoto Encyclopedia of Genes and Genomes, KEGG) to identify nodes influenced by iodine substitution. Address outliers via sensitivity analysis or Bayesian modeling .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight408.05 g/mol
Storage Temperature0–6°C (short-term), -20°C (long-term)
Aromatic 1H NMR Shift (DMSO)δ 6.7–7.1 ppm (doublet, J = 8.5 Hz)
HPLC Retention Time12.3 min (C18, 70% MeCN/0.1% TFA)

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Feasible Synthetic Routes

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Reactant of Route 1
Boc-3-iodo-L-tyrosine
Reactant of Route 2
Reactant of Route 2
Boc-3-iodo-L-tyrosine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.